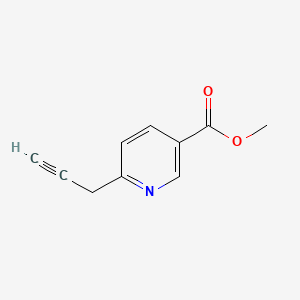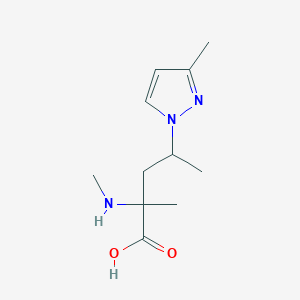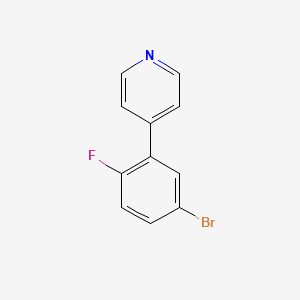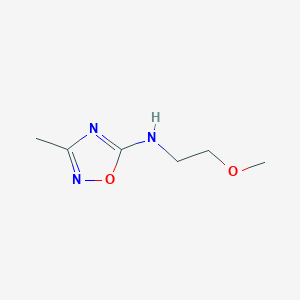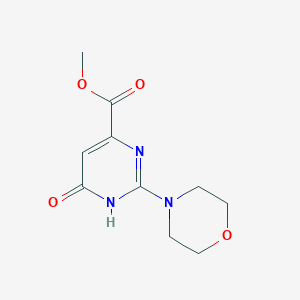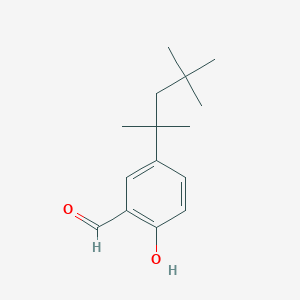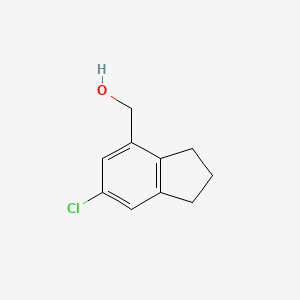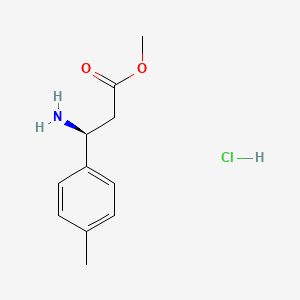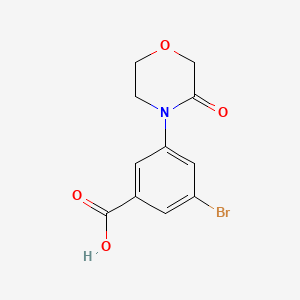
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be ethyl methyl ketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative, such as 2-bromopyridine.
Final Assembly: The final compound is obtained by coupling the pyrazole and pyridine intermediates under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often use halogenated reagents and catalysts such as palladium or copper.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines or hydrazines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Agriculture: It has potential use as a herbicidal agent, as indicated by its structural similarity to known herbicides.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Agriculture: As a herbicide, the compound may inhibit specific enzymes in plants, leading to their death or growth inhibition.
Material Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine: shares similarities with other pyrazole and pyridine derivatives, such as:
Uniqueness
- The unique combination of the pyrazole and pyridine rings in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-5-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-3-8-10(14-15(2)11(8)12)9-6-4-5-7-13-9/h4-7H,3,12H2,1-2H3 |
Clave InChI |
XVOPUUWBJLOCIV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=C1C2=CC=CC=N2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


